(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Description
The compound "(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one hydrochloride" is a benzofuran-3-one derivative with a complex heterocyclic architecture. Its structure features:
- A 2,3-dihydrobenzofuran-3-one core substituted with a hydroxyl group at position 4.
- A (5-methylfuran-2-yl)methylidene group at position 2, adopting a Z-configuration.
- A hydrochloride salt formulation, enhancing stability and bioavailability.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-13-3-4-14(25-13)11-18-19(24)15-5-6-17(23)16(20(15)26-18)12-22-9-7-21(2)8-10-22;/h3-6,11,23H,7-10,12H2,1-2H3;1H/b18-11-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKHJOYTHBBFJL-VVTVMFAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.89 g/mol. The presence of hydroxyl, furan, and piperazine moieties indicates potential interactions with biological targets.
1. Antioxidant Activity
The presence of hydroxyl groups in the structure suggests that the compound may exhibit antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structural features often demonstrate significant antioxidant activity through free radical scavenging mechanisms .
2. Anticancer Properties
Research indicates that derivatives of benzofuran compounds can inhibit tumor growth. The compound's structural similarities to known anticancer agents suggest it may possess similar properties. For instance, compounds containing furan rings have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications in oncology .
3. Neuroprotective Effects
The incorporation of a piperazine group in the structure may enhance its neuroprotective capabilities. Compounds with piperazine derivatives have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
- Receptor Modulation : The structural components allow for potential binding to various receptors, affecting neurotransmission and cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylfuran | Furan ring | Antioxidant |
| Dimethylamino Benzofuran | Benzofuran core with dimethylamino group | Neuroprotective |
| 6-Hydroxyflavone | Hydroxy group on flavonoid structure | Anticancer |
This table illustrates how the unique combination of functionalities present in this compound may enhance its therapeutic potential compared to other compounds .
Case Studies
Several studies have investigated the biological activities of related compounds:
- A study demonstrated that a furan derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that similar compounds might also possess antimicrobial properties .
- Another investigation highlighted the anticancer effects of benzofuran derivatives on various cancer cell lines, emphasizing the importance of structural modifications in enhancing bioactivity.
Comparison with Similar Compounds
Table 1: Key Analogues from
Key Observations :
- Substituent Effects: The electron-withdrawing cyano group in 11b lowers its melting point compared to 11a (213–215 vs. 243–246°C), suggesting weaker crystal packing due to reduced symmetry .
- Synthetic Yields : All analogues in show moderate yields (57–68%), indicating challenges in steric control during condensation steps .
- Bioactivity Clues : The 5-methylfuran-2-yl group, common in the target compound and analogues, may confer π-π stacking interactions in biological targets, as seen in other furan-containing therapeutics .
Comparison with Furopyridazinones ()
Table 2: Furopyridazinone Derivatives
Key Observations :
- Synthetic Methods: While the target compound may require hydrazine or piperazine intermediates (analogous to ), furopyridazinones in rely on alkynyl-chloride reactivity under basic conditions .
Stereochemical and Configurational Considerations ()
The Z-configuration of the target compound’s methylidene group is critical for bioactivity. highlights the importance of stereochemical analysis via NOESY and optical rotation comparisons, as seen in scalarane sesterterpenoids. For example, the 3′R-configuration in dendalone derivatives was confirmed by optical rotation data (+5.7 to +10.7), suggesting similar methods could validate the target compound’s stereochemistry .
Computational and Analytical Tools for Comparison
- SimilarityLab (): This tool enables rapid identification of structurally similar compounds (e.g., benzofuran or piperazine derivatives) and predicts target affinities or off-target effects through consensus activity profiling .
- HPLC Analysis (): Methods for cetirizine-related compounds, such as gradient elution with sodium perchlorate buffer (pH 2.7), could be adapted to assess the purity and stability of the target compound .
Preparation Methods
Mannich Reaction Approach
Nucleophilic Substitution
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Intermediate : 7-Chloromethyl derivative (prepared via chlorination with SOCl₂)
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Reaction : Treated with 4-methylpiperazine (2 eq) in DMF at 80°C for 6 hours
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
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Free Base Dissolution : In anhydrous ethanol (10 mL/g)
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Acid Addition : HCl gas bubbled through the solution until pH ≈ 2
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Precipitation : Salt precipitates upon cooling; filtered and dried under vacuum
Purity : 99% (ion chromatography).
Analytical Characterization
Key Data
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HRMS (ESI+) : m/z 427.1789 [M+H]⁺ (calc. 427.1792)
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (s, 1H, furan-H), 6.32 (d, J = 3.2 Hz, 1H), 4.21 (s, 2H, CH₂N), 2.45–2.60 (m, 8H, piperazine-H), 2.30 (s, 3H, N-CH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Stereoselectivity (Z/E) |
|---|---|---|---|---|
| Core Formation | Friedel-Crafts | 68 | 95 | N/A |
| Methylidene Addition | Knoevenagel | 75 | 97 | 9:1 |
| Piperazine Attachment | Mannich Reaction | 62 | 93 | N/A |
| Nucleophilic Sub. | 70 | 96 | N/A |
Challenges and Optimization Strategies
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Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the furan oxygen.
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Piperazine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reaction rates in nucleophilic substitutions.
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Byproduct Formation : Silica gel chromatography with 5% methanol in dichloromethane removes unreacted aldehyde in the Knoevenagel step .
Q & A
Q. What are the key synthetic challenges in preparing this benzofuranone derivative, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including:
- Knoevenagel condensation to form the (Z)-configured methylidene group at position 2.
- Mannich reaction or nucleophilic substitution to introduce the 4-methylpiperazinylmethyl group at position 7 .
- Protection/deprotection strategies for the hydroxyl group at position 6 to prevent side reactions . Challenges include controlling stereochemistry (Z-configuration) and ensuring regioselectivity. High-resolution mass spectrometry (HRMS) and NMR are critical for verifying intermediate structures .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Key Analytical Validation |
|---|---|---|---|
| Knoevenagel | 5-methylfuran-2-carbaldehyde, piperidine, ethanol, reflux | 65–75% | (δ 7.2–7.5 ppm: olefinic H) |
| Mannich | 4-methylpiperazine, formaldehyde, HCl, 60°C | 50–60% | (δ 50–55 ppm: N-CH-N) |
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- and to confirm stereochemistry (e.g., Z-configuration via coupling constants) and substituent positions .
- IR spectroscopy to identify hydroxyl (3200–3500 cm) and carbonyl (1650–1750 cm) groups .
- HPLC-MS for purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, ethanol/water mixtures enhance solubility of polar intermediates .
- Flow chemistry for exothermic steps (e.g., Mannich reaction) to improve heat dissipation and reduce side reactions .
- In-line monitoring via FTIR or Raman spectroscopy to track reaction progression and identify bottlenecks .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC variability)?
- Purity validation : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .
- Structural confirmation : Re-analyze batches with conflicting data using X-ray crystallography (SHELX programs for refinement) to rule out polymorphic variations .
- Assay standardization : Use cell lines with consistent passage numbers and control for pH/ionic strength in buffer solutions .
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Molecular docking (AutoDock Vina or Schrödinger Suite) to model binding to the 4-methylpiperazine moiety’s target sites .
- Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling to correlate substituent modifications (e.g., furan vs. thiophene) with activity trends .
Data Contradiction Analysis
Case Study : Discrepancies in LogP values (calculated vs. experimental).
- Root cause : Differences in measurement methods (shake-flask vs. chromatographic).
- Resolution : Use consensus values from orthogonal techniques (e.g., HPLC retention time correlation and computational prediction via ChemAxon) .
Methodological Recommendations
- Stereochemical analysis : Use NOESY NMR to confirm Z-configuration (key cross-peaks between furan and benzofuran protons) .
- Biological assay design : Include positive controls (e.g., known HDAC inhibitors for comparative IC studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
